![molecular formula C14H27ClN2O3 B2363037 Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 1778734-66-9](/img/structure/B2363037.png)
Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes a tert-butyl group, an aminomethyl group, and a spirocyclic framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to start with a suitable precursor such as a cyclic ketone or an epoxide, which undergoes a series of reactions including cyclization, amination, and esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine. This is critical for further functionalization of the nitrogen atom in the azaspirodecane ring.
Typical Conditions :
-
Reagent : HCl in dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane
-
Temperature : 0–25°C
-
Time : 1–4 hours
-
Yield : >90% (based on analogous Boc deprotections in spirocyclic systems) .
Mechanism : Acid-catalyzed cleavage of the carbamate bond generates CO₂ and tert-butanol, leaving a protonated amine intermediate.
Alkylation/Arylation of the Aminomethyl Group
The primary amine in the aminomethyl side chain undergoes nucleophilic substitution or coupling reactions.
Key Limitation : Steric hindrance from the spirocyclic framework may reduce reactivity with bulky electrophiles.
Acylation and Sulfonylation
The aminomethyl group reacts with acylating or sulfonylating agents to form amides/sulfonamides.
Example :
-
Reagent : Acetic anhydride, pyridine, RT
-
Product : N-Acetyl derivative
-
Yield : 82% (analogous conditions).
Sulfonylation :
-
Reagent : Tosyl chloride, Et₃N, DCM
-
Product : Sulfonamide with enhanced water solubility
Oxidation Reactions
The aminomethyl group can be oxidized to a nitro or carbonyl derivative under controlled conditions.
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ | H₂O, 0°C | Nitroso intermediate | 45% |
RuCl₃/NaIO₄ | CH₃CN:H₂O (3:1), RT | Ketone derivative | 60% |
Note : Over-oxidation risks require careful stoichiometric control .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging the aminomethyl group as a directing moiety.
Suzuki-Miyaura Coupling :
-
Catalyst : Pd(PPh₃)₄
-
Conditions : K₂CO₃, DME/H₂O, 80°C
-
Scope : Aryl/heteroaryl boronic acids
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under strong nucleophilic or acidic conditions:
Acid-Mediated Ring-Opening :
-
Reagent : H₂SO₄ (conc.), reflux
-
Product : Linear amino alcohol derivative
-
Mechanism : Protonation of the oxygen atom followed by nucleophilic attack.
Base-Induced Ring Expansion :
-
Conditions : LDA, THF, −78°C
-
Product : Enlarged 9-membered ring system (observed in related oxa-azaspiro compounds) .
Salt Formation and pH-Dependent Reactivity
As a hydrochloride salt, the compound exhibits pH-sensitive behavior:
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It could be employed in the production of advanced materials or as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it might bind to metal ions or enzymes, altering their activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(aminomethyl)phenylcarbamate: Similar in structure but lacks the spirocyclic framework.
Tert-butyl (3-aminomethyl)oxetan-3-ylcarbamate: Similar functional groups but different core structure.
Tert-butyl 3-(aminomethyl)benzylcarbamate hydrochloride: Similar aminomethyl group but different ester and core structure.
Uniqueness: The uniqueness of tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride lies in its spirocyclic structure, which provides a distinct three-dimensional framework that can influence its reactivity and binding properties compared to similar compounds.
Activité Biologique
Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H26ClN2O3. Its structure features a tert-butyl group, an oxa ring, and an azaspiro framework, which contribute to its pharmacological properties.
1. FAAH Inhibition
One of the most significant biological activities attributed to this compound is the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of bioactive lipids, such as anandamide, which plays a crucial role in pain modulation and inflammation. Inhibition of FAAH can lead to increased levels of endocannabinoids, potentially offering therapeutic effects in pain management and inflammatory conditions.
2. Interaction with Biological Targets
Research indicates that compounds with similar structures have shown promising results in modulating various biological pathways. For instance, studies on related spirocyclic compounds have demonstrated their ability to interact with receptors involved in the endocannabinoid system, suggesting that this compound may exhibit similar interactions .
Case Studies and Experimental Data
A study focusing on the synthesis and biological evaluation of spirocyclic derivatives highlighted the potential of this compound as a FAAH inhibitor. The following table summarizes key findings from various studies:
Synthesis and Chemical Reactivity
The synthesis of tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. Key steps may include cyclization reactions with appropriate precursors such as amino acids or amines combined with carbonyl compounds. The use of tert-butyl carbamate as a protecting group is common due to its stability and ease of removal under mild conditions.
Q & A
Q. Basic: What synthetic methodologies are recommended for synthesizing this spirocyclic compound?
A multistep approach is commonly employed, starting with Boc protection of the spirocyclic amine, followed by functional group transformations. For example, tert-butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can be synthesized via Boc protection using Boc₂O in dichloromethane with triethylamine and DMAP as catalysts (94% yield). Subsequent reduction with lithium triethylborohydride in THF at -78°C yields the hydroxyl intermediate, which can be further functionalized (e.g., cyanation using trimethylsilyl cyanide and BF₃·Et₂O) .
Q. Basic: How is structural confirmation achieved for this compound?
High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are critical. HRMS confirms the molecular formula (e.g., m/z 276.189665 for related spiro compounds), while NMR resolves the spirocyclic scaffold and substituent positions. For instance, the tert-butyl group typically appears as a singlet (~1.4 ppm in ¹H NMR), and the aminomethyl proton signals are observed between 2.8–3.2 ppm .
Q. Basic: What precautions are necessary for safe handling and storage?
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Electrostatic charges must be mitigated during transfer .
- Storage : Keep refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group or aminomethyl degradation .
Q. Advanced: How can low yields during the cyanation step (Step 5 in ) be optimized?
Low yields may arise from incomplete activation of the hydroxyl group. Pre-activation with a Lewis acid (e.g., BF₃·Et₂O) before adding trimethylsilyl cyanide can improve reactivity. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and consider iterative cooling (-78°C to 0°C) to suppress side reactions. Purification via silica gel chromatography (gradient elution with 10–30% EtOAc/hexane) enhances recovery .
Q. Advanced: How do conflicting solubility data in polar vs. nonpolar solvents affect experimental design?
The compound’s solubility varies due to the spirocyclic core’s rigidity. For example:
Solvent | Solubility (mg/mL) | Application |
---|---|---|
DCM | >50 | Reaction medium |
Water | <1 | Precipitation |
THF | 20–30 | Reductions |
Use sonication or co-solvents (e.g., DCM/MeOH, 4:1) to improve solubility in cross-coupling reactions . |
Q. Advanced: What strategies resolve discrepancies in biological activity data across assay platforms?
Contradictions may arise from differences in cell permeability or assay pH. For in vitro assays:
- Use LC-MS to verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C).
- Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to isolate membrane-transport effects.
- Include positive controls (e.g., spirocyclic DDR1 inhibitors) to benchmark potency .
Q. Advanced: How is chiral purity ensured during synthesis?
Chiral HPLC with a polysaccharide column (e.g., Chiralpak IA, 250 × 4.6 mm) resolves enantiomers. For example, a hexane/isopropanol (85:15) mobile phase at 1.0 mL/min achieves baseline separation (α > 1.5). Absolute configuration is confirmed via X-ray crystallography of a derivative (e.g., oxalate salt) .
Q. Advanced: What computational methods predict the compound’s conformational stability?
Density functional theory (DFT) calculations (B3LYP/6-31G*) model the spirocyclic ring’s puckering and aminomethyl group orientation. Key findings:
- The 2-oxa ring adopts a chair-like conformation, minimizing steric clash with the tert-butyl group.
- Free energy barriers for ring inversion are >25 kcal/mol, suggesting high rigidity .
Q. Basic: How is purity validated post-synthesis?
- HPLC : C18 column (5 µm, 150 × 4.6 mm), gradient 5–95% acetonitrile/water (0.1% TFA), UV detection at 254 nm. Purity >95% is typical .
- Elemental Analysis : Discrepancies >0.4% in C/H/N indicate impurities .
Q. Advanced: What role does this compound play in medicinal chemistry?
Spirocyclic scaffolds like this are used as rigid peptidomimetics or enzyme inhibitors. For example:
Propriétés
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14;/h11H,4-10,15H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQZXNUYEVYJDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.